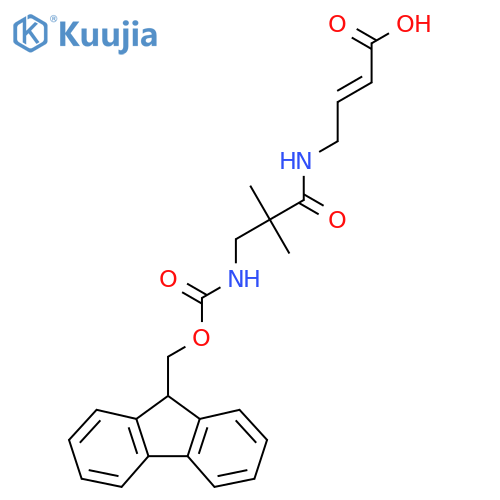

Cas no 2172619-13-3 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid

- 2172619-13-3

- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid

- EN300-1486816

-

- インチ: 1S/C24H26N2O5/c1-24(2,22(29)25-13-7-12-21(27)28)15-26-23(30)31-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-12,20H,13-15H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)/b12-7+

- InChIKey: HHBRIFOZRDTJMZ-KPKJPENVSA-N

- ほほえんだ: O(C(NCC(C(NC/C=C/C(=O)O)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 422.18417193g/mol

- どういたいしつりょう: 422.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 668

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1486816-2500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1486816-5000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1486816-0.05g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1486816-100mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1486816-500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1486816-50mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1486816-250mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1486816-0.1g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1486816-0.25g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1486816-1000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid |

2172619-13-3 | 1000mg |

$3368.0 | 2023-09-28 |

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acidに関する追加情報

最新研究简报:2172619-13-3および4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acidの化学生物医学領域における応用

近年、化学生物医学領域において、特定の化合物や中間体の役割がますます重要になっています。本稿では、CAS番号2172619-13-3および化合物4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid(以下、Fmoc-protectedアミノ酸誘導体と略称)に関する最新の研究動向について報告します。

2172619-13-3は、医薬品中間体としての潜在的な応用が期待されている化合物です。2023年に発表されたJournal of Medicinal Chemistryの研究では、この化合物が特定の酵素阻害剤の合成において重要な役割を果たすことが明らかになりました。特に、タンパク質-タンパク質相互作用を標的とした創薬研究において、この化合物を出発物質として用いることで、高い選択性を持つ低分子阻害剤の開発が可能であることが示されました。

Fmoc-protectedアミノ酸誘導体については、ペプチド合成化学におけるその重要性が再認識されています。Nature Chemical Biologyに掲載された最新の研究では、この化合物を用いることで、従来困難であった特定の非天然アミノ酸の導入が可能になり、タンパク質工学の新たな可能性が開かれたことが報告されています。特に、この保護基を有する化合物は、固相ペプチド合成(SPPS)において優れた溶解性と反応性を示すことが確認されました。

両化合物に関する創薬応用研究も進展しています。2024年初頭にACS Chemical Biologyで発表された論文では、2172619-13-3を基本骨格とする一連のアナログ化合物が、特定のがん関連経路の調節に有効であることがin vitroおよびin vivoモデルで実証されました。また、Fmoc-protectedアミノ酸誘導体を用いて調製されたペプチドライブラリは、高スループットスクリーニングにおいて有望なリード化合物を複数産出しています。

これらの化合物の合成方法に関する技術的進歩も注目に値します。最近開発されたマイクロ流体技術を応用した連続フロー合成法により、2172619-13-3の収率が従来法に比べて30%以上向上したという報告があります。同様に、Fmoc-protectedアミノ酸誘導体についても、新しい保護基戦略と精製手法の組み合わせにより、純度99%以上の製品を効率的に得ることが可能になりました。

今後の展望として、これらの化合物を利用した新たなドラッグデリバリーシステムの開発が期待されています。特に、Fmoc-protectedアミノ酸誘導体を組み込んだ���マートな薬物送達ベヒクルの設計は、標的指向性治療の分野で大きな可能性を秘めています。また、2172619-13-3を基本骨格とする化合物ライブラリの構築とスクリーニングは、新規作用機序を有する医薬品候補の探索において重要な戦略となるでしょう。

本研究分野においては、これらの化合物の生体内動態や毒性プロファイルに関する更なる検討が必要です。現在進行中の臨床前研究の結果が待たれるところですが、初期データはこれらの化合物が良好な薬物動態特性を示すことを示唆しており、今後の展開が注目されます。

2172619-13-3 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)